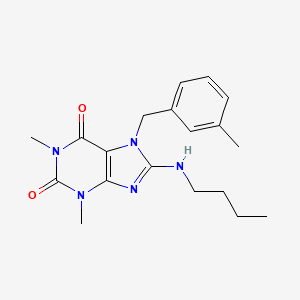
8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as BW 723C86, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bristol-Myers Squibb.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the introduction of a butylamino group, a 3-methylbenzyl group, and two methyl groups onto a purine-2,6(3H,7H)-dione scaffold.
Starting Materials
2,6-dioxopurine, butylamine, 3-methylbenzyl chloride, dimethylformamide, potassium carbonate, acetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol
Reaction
1. 2,6-dioxopurine is reacted with butylamine in the presence of potassium carbonate and dimethylformamide to form 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione., 2. 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione is reacted with 3-methylbenzyl chloride in the presence of potassium carbonate and dimethylformamide to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione., 3. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione is reacted with acetic anhydride and sodium borohydride in ethanol to reduce the carbonyl group at position 2 to a hydroxyl group, forming 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione., 4. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione is oxidized with sodium periodate to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione., 5. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is treated with hydrochloric acid and sodium hydroxide to form the final compound, 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.
作用機序
As a selective antagonist of the dopamine D3 receptor, BW 723C86 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in dopamine release and a reduction in the activity of dopaminergic neurons.
生化学的および生理学的効果
Studies have shown that BW 723C86 can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce cocaine self-administration in rats, decrease the rewarding effects of food, and attenuate the development of tolerance to opioids.
実験室実験の利点と制限
One advantage of using BW 723C86 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this specific pathway. However, a limitation is that it may not accurately replicate the effects of other drugs or conditions that affect the dopaminergic system.
将来の方向性
There are several potential future directions for research involving BW 723C86. For example, it could be used to investigate the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, it could be used in conjunction with other drugs or genetic manipulations to better understand the complex interactions between different components of the dopaminergic system.
科学的研究の応用
BW 723C86 has been used in numerous scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to modulate the reward system and play a role in drug addiction, as well as in the regulation of locomotor activity and mood.
特性
IUPAC Name |
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-6-10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBFEAPRQJVJHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)
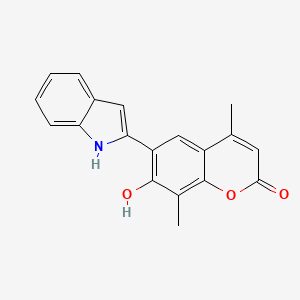
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
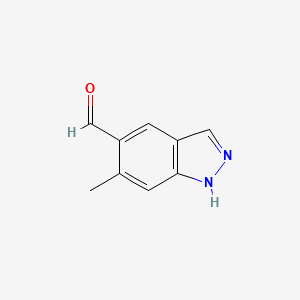
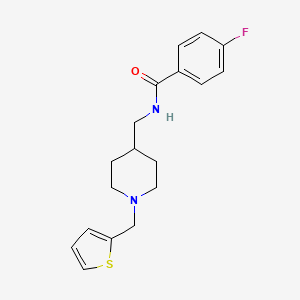
![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
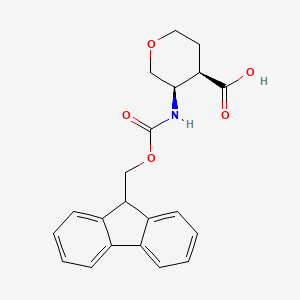
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)
![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)